molecular formula C9H5BrClNO B6296109 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole CAS No. 1997950-54-5

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole

Cat. No.: B6296109
CAS No.: 1997950-54-5
M. Wt: 258.50 g/mol
InChI Key: NDDOPYYQANMGDX-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-bromo-3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-chlorobenzoyl chloride with an amine to form an intermediate, which then undergoes cyclization to yield the oxazole ring . The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens on the phenyl ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is unique due to its oxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to target microtubules and inhibit cancer cell proliferation sets it apart as a promising candidate for further research and development.

Properties

IUPAC Name

5-(4-bromo-3-chlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDOPYYQANMGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CO2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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